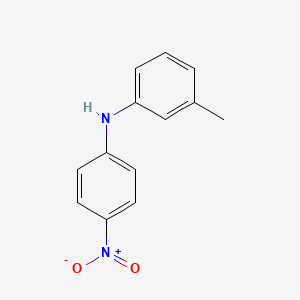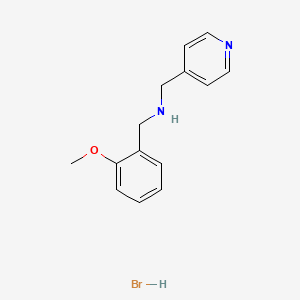
(2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide
説明
“(2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609396-25-9. It has a molecular weight of 309.21 . The IUPAC name for this compound is N-(2-methoxybenzyl)(4-pyridinyl)methanamine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O.BrH/c1-17-14-5-3-2-4-13(14)11-16-10-12-6-8-15-9-7-12;/h2-9,16H,10-11H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .科学的研究の応用
Synthesis and Chemical Reactions
Regioselective Halogenation : A study demonstrated the regioselective mono and dihalogenations of methoxy pyridines, showcasing the chemical reactivity of substrates similar to (2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide. The reactivity order was identified as amino>hydroxy>methoxy, with regioselectivity dependent on the position of the substituent, indicating potential for selective chemical modifications (Canibano et al., 2001).
Oligoribonucleotide Synthesis : The introduction of a 4-methoxybenzyl group to the 2′-hydroxyl group of adenosine demonstrated its utility in oligoribonucleotide synthesis via the phosphotriester approach. This method highlights the compound's potential in facilitating nucleic acid chemistry and synthesis processes (Takaku & Kamaike, 1982).
Advanced Materials : A study involving zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, utilizing similar methoxybenzyl groups, revealed insights into photophysical and photochemical properties. This suggests applications in photocatalytic materials and the development of advanced functional materials (Öncül et al., 2021).
Solid Phase Organic Synthesis : The use of electron-rich benzaldehyde derivatives, including 2-methoxy-4-hydroxybenzaldehyde, for solid phase organic synthesis was investigated, showing the utility of related compounds in synthesizing secondary amines and various amides. This underscores the compound's relevance in streamlined synthesis strategies (Swayze, 1997).
Safety and Hazards
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.BrH/c1-17-14-5-3-2-4-13(14)11-16-10-12-6-8-15-9-7-12;/h2-9,16H,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCGMOLRGUAVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=NC=C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609396-25-9 | |
| Record name | 4-Pyridinemethanamine, N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



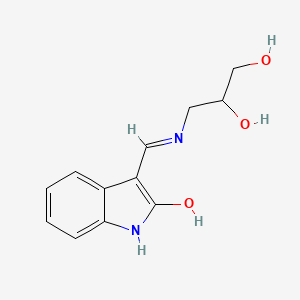
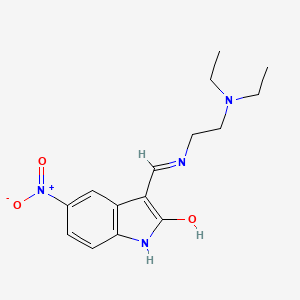
![N-[2-(2-Methoxyethylamino)ethyl]-5,6-dimethyl-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B1652708.png)




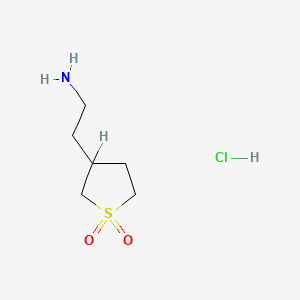
![1H-Pyrrole-2,5-dione, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1652719.png)
![3-amino-1-(4-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1652720.png)


